3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate
Description
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate is a heterocyclic organic salt characterized by a fused pyrido-thiazolium core substituted with a 4-bromophenyl group. The tetrafluoroborate (BF₄⁻) counterion enhances its stability and crystallinity, making it suitable for structural studies and applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
3-(4-bromophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrNS.BF4/c14-11-6-4-10(5-7-11)12-9-16-13-3-1-2-8-15(12)13;2-1(3,4)5/h1-9H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZENCUWIJLINHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[N+]2C(=C1)SC=C2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BBrF4NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate typically involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine and elemental sulfur in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The resulting product is then treated with tetrafluoroboric acid to obtain the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under reflux conditions in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Structure Diversity: The target compound features a pyrido-thiazolium core, whereas analogs like 4b (imidazo-thiazolium) and 43a (imidazo-benzothiazole) exhibit distinct fused-ring systems. These structural differences influence electronic properties and reactivity .
Synthetic Pathways: Nitrosation (e.g., 43a) requires prolonged reaction times (6–30 hours) and harsh acidic conditions (acetic acid/NaNO₂), contrasting with the milder AgBF₄-mediated alkylation used for 4b .
Counterion Effects :
- Tetrafluoroborate salts (e.g., target compound and 4b ) exhibit superior solubility in polar aprotic solvents compared to chloride or nitroso derivatives, facilitating crystallization and spectroscopic analysis .
Spectroscopic and Crystallographic Comparisons
- NMR Trends :
- X-ray Refinement :
Functional and Application-Based Differences
- Bioactivity :
- Materials Science :
- Pyrido-thiazolium salts with electron-withdrawing groups (e.g., Br) are candidates for organic semiconductors, whereas methyl-substituted analogs (4b ) serve as mechanistic probes .
Biological Activity
3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C13H9BrF4N2S
- Molecular Weight : 377.99 g/mol
- CAS Number : 74325-34-1
The compound features a fused pyridine-thiazole ring system with a bromophenyl substituent, which enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis typically involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine and elemental sulfur under reflux conditions in a solvent such as ethanol or acetonitrile. The final product is formed by treating the intermediate with tetrafluoroboric acid to yield the tetrafluoroborate salt.
Antimicrobial Activity
Research indicates that 3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate exhibits significant antimicrobial properties. It disrupts the integrity of microbial cell membranes, leading to cell death. In vitro studies have demonstrated effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent.
Anticancer Properties
The compound has been evaluated for anticancer activity across several cancer cell lines. Notably, it has shown promising results against pancreatic cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve topoisomerase II inhibition and DNA intercalation, which are critical for disrupting cancer cell proliferation .
Antifungal Effects
In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. Studies suggest that it can inhibit fungal growth by targeting specific enzymes involved in fungal metabolism.
Case Studies and Research Findings
The biological activity of 3-(4-Bromophenyl)pyrido[2,1-b][1,3]thiazol-4-ium tetrafluoroborate is primarily attributed to its ability to bind to specific molecular targets:
- Cell Membrane Disruption : In antimicrobial applications, the compound alters membrane permeability in pathogens.
- Enzyme Inhibition : It inhibits key enzymes involved in DNA replication and repair processes in cancer cells.
Comparison with Similar Compounds
| Compound | Similarity | Unique Features |
|---|---|---|
| 4-(4-Bromophenyl)-thiazol-2-amine | Shares thiazole structure | Lacks fused pyridine ring system |
| 5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol | Similar chemical properties | Different biological target interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
